molecular formula C22H27ClN6O B608722 8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine CAS No. 1231220-79-3

8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine

Cat. No. B608722
M. Wt: 426.949
InChI Key: UCMNDPDJRSEZPL-UHFFFAOYSA-N
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Patent
US08252798B2

Procedure details

Combine 2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide (45.0 g, 118.0 mmol), 1-methylpiperazine (23.0 mL, 207.0 mmol), di-isopropylethylamine (23.0 mL, 131.9 mmol) and isopropyl alcohol (225 mL) in a 1 L Parr reactor. Seal the reactor, start stirring, and adjust the set-point for heat control to 160° C. After the internal temperature reaches 160° C., stir the mixture for 24 hours. Cool the reactor contents to 60° C., vent the vessel of pressure, and transfer the contents to a 2 L flask equipped with overhead stirring apparatus. Rinse out reactor flask with isopropyl alcohol (25.0 mL) and combine the rinse with main solution. Add cold, de-ionized water (780 mL) to the mixture over 30 minutes and stir the resulting precipitate for 30 minutes. Filter the mixture, wash the solids with de-ionized water (2×270 mL) and pull dry on the funnel Further dry the product overnight at 45° C. to afford the 8-(2-Chloro-phenyl)-2-methyl-6-(4-methyl-piperazin-1-yl)-9-(tetrahydro pyran-4-yl)-9H-purine as an off-white solid (44.8 g) MS (m/z): 427/429 (M+1).
Name
2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:25]=[CH:24][CH:23]=[CH:22][C:3]=1[C:4]([NH:6][C:7]1[C:8](Cl)=[N:9][C:10]([CH3:20])=[N:11][C:12]=1[NH:13][CH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=O.[CH3:26][N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1.C(N(C(C)C)CC)(C)C>C(O)(C)C>[Cl:1][C:2]1[CH:25]=[CH:24][CH:23]=[CH:22][C:3]=1[C:4]1[N:13]([CH:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[C:12]2[C:7]([N:6]=1)=[C:8]([N:30]1[CH2:31][CH2:32][N:27]([CH3:26])[CH2:28][CH2:29]1)[N:9]=[C:10]([CH3:20])[N:11]=2

Inputs

Step One
Name
2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide
Quantity
45 g
Type
reactant
Smiles
ClC1=C(C(=O)NC=2C(=NC(=NC2NC2CCOCC2)C)Cl)C=CC=C1
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
start stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Seal the reactor
CUSTOM
Type
CUSTOM
Details
reaches 160° C.
STIRRING
Type
STIRRING
Details
stir the mixture for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reactor contents to 60° C.
CUSTOM
Type
CUSTOM
Details
equipped with overhead stirring apparatus
WASH
Type
WASH
Details
Rinse out reactor flask with isopropyl alcohol (25.0 mL)
WASH
Type
WASH
Details
rinse with main solution
ADDITION
Type
ADDITION
Details
Add cold
STIRRING
Type
STIRRING
Details
stir the resulting precipitate for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filter the mixture
WASH
Type
WASH
Details
wash the solids with de-ionized water (2×270 mL)
CUSTOM
Type
CUSTOM
Details
pull dry on the funnel
CUSTOM
Type
CUSTOM
Details
Further dry the product overnight at 45° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C=1N(C2=NC(=NC(=C2N1)N1CCN(CC1)C)C)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 44.8 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.